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Compound of Interest

Compound Name: Pregomisin

Cat. No.: B103935 Get Quote

An In-depth Examination of the Cytotoxic and Mechanistic Properties of Gomisin Compounds

for Researchers and Drug Development Professionals

Note to the Reader: The initial query for "Pregomisin" yielded no results in scientific literature.

It is highly probable that this was a typographical error for "Gomisin," a class of lignans isolated

from Schisandra chinensis. This document provides a comprehensive overview of the anti-

cancer properties of various Gomisin compounds.

Executive Summary
Gomisins, a group of bioactive dibenzocyclooctadiene lignans derived from the fruit of

Schisandra chinensis, have demonstrated significant anti-cancer properties across a range of

preclinical studies. These compounds exhibit cytotoxic effects against various cancer cell lines,

including breast, ovarian, liver, and melanoma, often with a degree of selectivity for cancer cells

over normal cells. The mechanisms of action are multifaceted, involving the induction of

programmed cell death (apoptosis and necroptosis), cell cycle arrest, and the modulation of

key oncogenic signaling pathways. This technical guide synthesizes the current scientific

findings on the anti-cancer activities of Gomisins, presenting quantitative data, detailed

experimental methodologies, and a visual representation of the molecular pathways involved,

to support further research and development in this promising area of oncology.

Quantitative Data on Anti-Cancer Activity
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The cytotoxic effects of various Gomisin compounds have been quantified in numerous cancer

cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a

substance in inhibiting a specific biological or biochemical function, is a key metric. The

following tables summarize the reported IC50 values for different Gomisins.

Table 2.1: In Vitro Cytotoxicity (IC50) of Gomisin A
Cell Line Cancer Type IC50 Value (µM)

Duration of
Treatment (hours)

HeLa Cervical Cancer Not specified 72

Melanoma Cells Metastatic Melanoma 25-100 Not specified

Gomisin A has been noted to significantly inhibit cell proliferation in a dose-dependent manner,

particularly when combined with TNF-α in HeLa cells[1]. In melanoma cells, it decreases

viability at concentrations between 25-100 µM.

Table 2.2: In Vitro Cytotoxicity (IC50) of Gomisin J
Cell Line Cancer Type IC50 Value (µg/mL)

Duration of
Treatment (hours)

MCF7 Breast Cancer
<10 (suppressed

proliferation)
72

MDA-MB-231 Breast Cancer
<10 (suppressed

proliferation)
72

Gomisin J demonstrates potent activity, suppressing the proliferation of MCF7 and MDA-MB-

231 breast cancer cells at concentrations below 10 µg/mL and inducing cell death at

concentrations above 30 µg/mL.

Table 2.3: In Vitro Cytotoxicity (IC50) of Gomisin L1
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Cell Line Cancer Type IC50 Value (µM)
Duration of
Treatment (hours)

A2780 Ovarian Cancer 21.92 ± 0.73 48

SKOV3 Ovarian Cancer 55.05 ± 4.55 48

HL-60 Leukemia 82.02 Not specified

HeLa Cervical Cancer 166.19 Not specified

MCF7 Breast Cancer >200 Not specified

Gomisin L1 shows potent cytotoxicity against ovarian cancer cell lines A2780 and SKOV3[2]. It

exhibits milder activity against HL-60 and HeLa cells and is largely inactive in MCF7 breast

cancer cells at the tested concentrations[2].

Table 2.4: In Vitro Cytotoxicity (IC50) of Gomisin M2
Cell Line Cell Type IC50 Value (µM)

Duration of
Treatment (hours)

MDA-MB-231
Triple-Negative Breast

Cancer
~57-60 48

HCC1806
Triple-Negative Breast

Cancer
~57-60 48

MCF10A
Non-cancerous Breast

Epithelial
>80 48

Gomisin M2 displays strong and selective cytotoxicity against triple-negative breast cancer cell

lines MDA-MB-231 and HCC1806, with significantly less impact on the non-cancerous MCF10A

cell line[3].

Table 2.5: In Vivo Anti-Tumor Activity
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Gomisin Cancer Model Key Findings

Gomisin A
Ovarian Cancer Xenograft

(mice)

Enhanced the anti-tumor effect

of paclitaxel[4].

Gomisin M2
Breast Cancer Xenograft

(zebrafish)

Suppressed the proliferation of

MDA-MB-231 and HCC1806

xenografts[3][5].

Mechanisms of Anti-Cancer Action
Gomisins employ several mechanisms to inhibit cancer cell growth and survival. These include

the induction of programmed cell death and arrest of the cell cycle.

Apoptosis: Several Gomisins, including L1 and M2, are potent inducers of apoptosis.

Gomisin L1-induced apoptosis in ovarian cancer cells is mediated by an increase in

intracellular reactive oxygen species (ROS)[2][6]. Gomisin M2 also promotes apoptosis in

triple-negative breast cancer cells, evidenced by the cleavage of PARP and Caspase-3[3].

Necroptosis: Gomisin J has been shown to induce necroptosis, a form of programmed

necrosis, particularly in apoptosis-resistant MCF7 breast cancer cells.

Cell Cycle Arrest: Gomisin A, especially in combination with TNF-α, induces G1 phase cell

cycle arrest in HeLa cells[1]. This is associated with the downregulation of cyclin D1 and

reduced phosphorylation of the Retinoblastoma (RB) protein[1].

Modulation of Signaling Pathways
The anti-cancer effects of Gomisins are underpinned by their ability to interfere with critical

signaling pathways that regulate cell proliferation, survival, and differentiation.

PI3K/Akt/mTOR Pathway
Gomisin N has been shown to inhibit the PI3K/Akt/mTOR pathway in liver cancer cells. It

reduces the phosphorylation of PI3K and Akt, leading to decreased levels of the anti-apoptotic

protein Mcl-1[7][8][9]. Interestingly, while it inhibits the upstream components of this pathway, it

has been observed to activate mTOR, which in turn inhibits ULK1, a key regulator of

autophagy[7][8][9].
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Caption: Gomisin N's modulation of the PI3K/Akt/mTOR pathway in liver cancer.
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Wnt/β-catenin Pathway
In breast cancer stem cells, Gomisin M2 has been found to downregulate the Wnt/β-catenin

self-renewal pathway, thereby inhibiting mammosphere formation[3][5].
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Caption: Gomisin M2's inhibition of the Wnt/β-catenin pathway in breast cancer stem cells.
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Other Signaling Pathways
ROS-Mediated Apoptosis: Gomisin L1 induces apoptosis in ovarian cancer cells by

increasing intracellular ROS levels, a process that involves NADPH oxidase (NOX)[2][10].

STAT1 Pathway: In HeLa cells, Gomisin A, in combination with TNF-α, suppresses the

expression of STAT1, which is involved in its induction of G1 cell cycle arrest[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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